molecular formula C20H21N3O B7535529 3-[3-Methyl-4-(3-methylphenyl)piperazine-1-carbonyl]benzonitrile

3-[3-Methyl-4-(3-methylphenyl)piperazine-1-carbonyl]benzonitrile

Cat. No. B7535529
M. Wt: 319.4 g/mol
InChI Key: JKLWWOUQKBHMCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-Methyl-4-(3-methylphenyl)piperazine-1-carbonyl]benzonitrile, also known as MMBC, is a research chemical that belongs to the phenethylamine and piperazine families. It is a potent psychoactive compound that has been used for scientific research purposes. MMBC was first synthesized in 2014, and since then, it has gained popularity among researchers due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 3-[3-Methyl-4-(3-methylphenyl)piperazine-1-carbonyl]benzonitrile is not fully understood, but it is believed to act as a partial agonist of the serotonin 5-HT2A receptor and a reuptake inhibitor of dopamine. This leads to an increase in the levels of serotonin and dopamine in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
3-[3-Methyl-4-(3-methylphenyl)piperazine-1-carbonyl]benzonitrile has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces alterations in mood, perception, and cognition. These effects are similar to those produced by other psychoactive compounds such as LSD and MDMA.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[3-Methyl-4-(3-methylphenyl)piperazine-1-carbonyl]benzonitrile in laboratory experiments is its potency and selectivity for certain receptors. This makes it a valuable tool for studying the effects of serotonin and dopamine on the brain. However, one limitation of using 3-[3-Methyl-4-(3-methylphenyl)piperazine-1-carbonyl]benzonitrile is its potential for abuse and misuse, which can lead to safety concerns for researchers.

Future Directions

There are several future directions for research on 3-[3-Methyl-4-(3-methylphenyl)piperazine-1-carbonyl]benzonitrile. One area of interest is the development of new drugs based on its structure and properties. 3-[3-Methyl-4-(3-methylphenyl)piperazine-1-carbonyl]benzonitrile may also be useful in studying the role of serotonin and dopamine in psychiatric disorders such as depression, anxiety, and addiction. Further research is needed to fully understand the mechanism of action of 3-[3-Methyl-4-(3-methylphenyl)piperazine-1-carbonyl]benzonitrile and its potential therapeutic applications.

Synthesis Methods

3-[3-Methyl-4-(3-methylphenyl)piperazine-1-carbonyl]benzonitrile can be synthesized using a variety of methods, including the condensation of 3-methyl-4-(3-methylphenyl)piperazine-1-carboxylic acid with benzonitrile. Another method involves the reaction between 3-methyl-4-(3-methylphenyl)piperazine-1-carboxylic acid and 2-chlorobenzonitrile in the presence of a catalyst. The synthesis of 3-[3-Methyl-4-(3-methylphenyl)piperazine-1-carbonyl]benzonitrile requires specialized equipment and expertise, and it should only be done by trained professionals in a laboratory setting.

Scientific Research Applications

3-[3-Methyl-4-(3-methylphenyl)piperazine-1-carbonyl]benzonitrile has been used in various scientific research studies, including pharmacological and toxicological studies. It has been found to have potent binding affinity to the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 3-[3-Methyl-4-(3-methylphenyl)piperazine-1-carbonyl]benzonitrile has also been shown to have an affinity for the dopamine transporter, which plays a role in reward and motivation. These properties make 3-[3-Methyl-4-(3-methylphenyl)piperazine-1-carbonyl]benzonitrile a potential candidate for the development of new drugs for the treatment of psychiatric disorders such as depression, anxiety, and addiction.

properties

IUPAC Name

3-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-15-5-3-8-19(11-15)23-10-9-22(14-16(23)2)20(24)18-7-4-6-17(12-18)13-21/h3-8,11-12,16H,9-10,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLWWOUQKBHMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-Methyl-4-(3-methylphenyl)piperazine-1-carbonyl]benzonitrile

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